N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 953961-95-0
VCID: VC4434671
InChI: InChI=1S/C23H21ClN4O2S/c1-13-8-9-17(14(2)10-13)20-22-21(26-15(3)31-22)23(30)28(27-20)12-19(29)25-11-16-6-4-5-7-18(16)24/h4-10H,11-12H2,1-3H3,(H,25,29)
SMILES: CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4Cl)C
Molecular Formula: C23H21ClN4O2S
Molecular Weight: 452.96

N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

CAS No.: 953961-95-0

Cat. No.: VC4434671

Molecular Formula: C23H21ClN4O2S

Molecular Weight: 452.96

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 953961-95-0

Specification

CAS No. 953961-95-0
Molecular Formula C23H21ClN4O2S
Molecular Weight 452.96
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Standard InChI InChI=1S/C23H21ClN4O2S/c1-13-8-9-17(14(2)10-13)20-22-21(26-15(3)31-22)23(30)28(27-20)12-19(29)25-11-16-6-4-5-7-18(16)24/h4-10H,11-12H2,1-3H3,(H,25,29)
Standard InChI Key DZCBVFKILMEAGL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4Cl)C

Introduction

The compound N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide represents a complex heterocyclic structure. It belongs to the class of thiazolopyridazine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's design integrates multiple functional groups, enhancing its potential for pharmacological applications.

Structural Overview

Molecular Formula: C21H19ClN3O2S
Molecular Weight: Approximately 413.91 g/mol

The compound contains:

  • A thiazolo[4,5-d]pyridazine core, a fused heterocyclic system.

  • A 2-chlorobenzyl group, contributing to hydrophobic interactions in biological systems.

  • A dimethylphenyl substituent, which may enhance lipophilicity and receptor binding.

  • An acetamide moiety, often associated with hydrogen bonding capabilities.

Synthesis and Characterization

The synthesis of such compounds typically involves:

  • Cyclization reactions to form the thiazolopyridazine core.

  • Functionalization of the core with appropriate substituents (e.g., 2-chlorobenzyl and dimethylphenyl groups).

  • Final acetamide group attachment through amidation.

Characterization Techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): For molecular weight verification.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretching in the acetamide group).

Molecular Docking Insights

Molecular docking studies are essential to predict the binding affinity of the compound with biological targets:

  • The chlorobenzyl group may enhance binding through hydrophobic interactions.

  • The acetamide moiety can form hydrogen bonds with active site residues in enzymes or receptors.

  • The dimethylphenyl substituent adds steric bulk, potentially improving specificity.

Comparative Analysis with Related Compounds

PropertyN-(2-chlorobenzyl)-...acetamideRelated Thiazolopyridazines
Antimicrobial ActivityPredicted moderate to highVariable; depends on substitutions
Anticancer PotentialHigh (based on structure)Common in similar derivatives
Lipophilicity (LogP)Likely moderateTypically moderate for derivatives
Hydrogen Bonding CapabilityHighHigh

Limitations and Future Directions

Challenges:

  • Limited experimental data specific to this compound.

  • Need for detailed in vitro and in vivo studies to confirm biological activity.

Future Research:

  • Synthesizing analogs with varied substitutions to optimize activity.

  • Evaluating pharmacokinetics and toxicity profiles.

  • Exploring enzyme inhibition mechanisms through crystallographic studies.

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